3-Bromo-2-nitrobutan-1-ol

Description

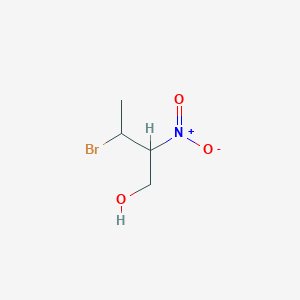

3-Bromo-2-nitrobutan-1-ol (C₄H₈BrNO₃) is a halogenated nitro alcohol featuring a four-carbon chain with functional groups at positions 1 (hydroxyl), 2 (nitro), and 3 (bromine).

Properties

CAS No. |

63186-91-4 |

|---|---|

Molecular Formula |

C4H8BrNO3 |

Molecular Weight |

198.02 g/mol |

IUPAC Name |

3-bromo-2-nitrobutan-1-ol |

InChI |

InChI=1S/C4H8BrNO3/c1-3(5)4(2-7)6(8)9/h3-4,7H,2H2,1H3 |

InChI Key |

AFOLGVOZNOKVFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CO)[N+](=O)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Bromo-2-nitro-1,3-propanediol

Key Differences :

- Structure : Contains two hydroxyl groups (positions 1 and 3) and a nitro group at position 2, compared to the single hydroxyl and nitro groups in 3-bromo-2-nitrobutan-1-ol.

- Physical Properties :

- Reactivity : The dual hydroxyl groups enhance hydrogen bonding and stability in aqueous environments, making it a preservative in industrial applications. The nitro group likely participates in redox reactions, similar to the target compound .

3-Bromo-2-methylpropan-1-ol

Key Differences :

- Structure : Replaces the nitro group in this compound with a methyl group at position 2.

- Physical Properties: Molecular Weight: 153.02 g/mol (vs. ~212.02 g/mol for the target compound). Boiling Point: Not explicitly listed in the evidence, but lower than nitro-containing analogs due to reduced polarity .

- Applications : Primarily serves as a synthetic intermediate in pharmaceuticals and agrochemicals. The absence of a nitro group reduces electrophilicity but increases lipophilicity .

3-Bromo-2-(bromomethyl)-1-propanol

Key Differences :

- Structure : Contains two bromine atoms (positions 3 and bromomethyl at position 2) instead of a nitro group.

- Physical Properties: Molecular Weight: 231.92 g/mol (C₄H₈Br₂O). Solubility: Limited data, but bromine’s electronegativity suggests moderate polarity .

- Likely used in flame retardants or crosslinking agents .

Comparative Data Table

Research Findings and Implications

- Toxicity : Brominated alcohols (e.g., 3-bromo-2-methylpropan-1-ol) may exhibit higher environmental persistence due to halogen stability .

- Applications : Nitro-containing analogs are preferred in preservatives or explosives, whereas brominated variants are utilized in synthesis or flame retardants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.